molecular formula C15H18F3NO2 B1592574 Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate CAS No. 253446-38-7

Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate

Cat. No. B1592574
Key on ui cas rn: 253446-38-7
M. Wt: 301.3 g/mol
InChI Key: UXZLHUBPEKOOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07262212B2

Procedure details

Lithium aluminum hydride (1.58 g, 41.64 mmol) was suspended in THF (30 ml), to which absolution of ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate prepared in Reference Example 30 (3.18 g, 10.41 mmol) in THF (10 ml) was added dropwise therein while cooling in an ice-bath under a nitrogen atmosphere. The mixture was stirred for 30 minutes. Water and 10% sodium hydroxide aqueous solution were added to the reaction mixture, which was filtered through Celite. The filtrate was extracted with ethyl acetate twice. The extract was washed with water and brine, and dried over magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure to afford [1-(4-trifluoromethylphenyl)-piperidin-4-yl]methanol (2.64 g, yield 98%) as a pale yellow oil.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 30
Quantity
3.18 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]([F:27])([F:26])[C:9]1[CH:14]=[CH:13][C:12]([N:15]2[CH2:20][CH2:19][CH:18]([C:21](OCC)=[O:22])[CH2:17][CH2:16]2)=[CH:11][CH:10]=1.O.[OH-].[Na+]>C1COCC1>[F:26][C:8]([F:7])([F:27])[C:9]1[CH:10]=[CH:11][C:12]([N:15]2[CH2:20][CH2:19][CH:18]([CH2:21][OH:22])[CH2:17][CH2:16]2)=[CH:13][CH:14]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)N1CCC(CC1)C(=O)OCC)(F)F
Step Three
Name
Example 30
Quantity
3.18 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice-bath under a nitrogen atmosphere
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate twice
WASH
Type
WASH
Details
The extract was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)N1CCC(CC1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.64 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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